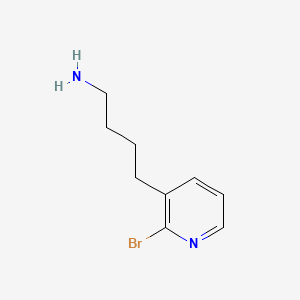

4-(2-Bromopyridin-3-yl)butan-1-amine

Description

4-(2-Bromopyridin-3-yl)butan-1-amine is a brominated pyridine derivative with a butan-1-amine backbone. The bromine atom at the 2-position of the pyridine ring confers electron-withdrawing properties, which may enhance its reactivity in cross-coupling reactions or alter its binding affinity in biological systems.

Properties

Molecular Formula |

C9H13BrN2 |

|---|---|

Molecular Weight |

229.12 g/mol |

IUPAC Name |

4-(2-bromopyridin-3-yl)butan-1-amine |

InChI |

InChI=1S/C9H13BrN2/c10-9-8(4-1-2-6-11)5-3-7-12-9/h3,5,7H,1-2,4,6,11H2 |

InChI Key |

TVJFMHMFFATHPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopyridin-3-yl)butan-1-amine typically involves the bromination of pyridine derivatives followed by the introduction of the butan-1-amine chain. One common method involves the reaction of 2-bromopyridine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding pyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.

Oxidation: Products include N-oxides and other oxidized forms.

Reduction: Products include de-brominated pyridine derivatives.

Scientific Research Applications

4-(2-Bromopyridin-3-yl)butan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Research: It serves as a probe in biochemical studies to investigate the function of various biological targets.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromopyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

4-(Methylsulfanyl)butan-1-amine (61) ():

- Substituent : Methylsulfanyl (SMe) group.

- Electronic Profile : The SMe group is electron-donating, contrasting with the electron-withdrawing bromine in 4-(2-bromopyridin-3-yl)butan-1-amine.

- Applications : Intermediate in sulforaphane synthesis. Higher nucleophilicity due to the SMe group may facilitate isothiocyanate formation .

4-(1-Benzylpiperidin-4-yl)butan-1-amine (27) ():

- Substituent : Benzylpiperidinyl group.

- Steric and Electronic Effects : The bulky piperidine ring introduces steric hindrance, while the benzyl group adds aromaticity. This contrasts with the planar pyridine ring in the target compound.

- Synthesis : Achieved via azide reduction (62% yield), suggesting that bromopyridine derivatives may require optimized conditions for similar efficiency .

- 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine (): Substituent: Methoxyphenylpiperazinyl group. Bromopyridine derivatives may exhibit lower solubility due to halogenation .

Pharmacological and Physicochemical Properties

-

- Compounds like 4-(1H-imidazol-4-yl)butan-1-amine exhibit UV/VIS absorption peaks (~290 nm) and molecular weights ~436 g/mol. The bromopyridine analog may display distinct spectral properties due to bromine’s heavy atom effect .

- Biological Activity : Imidazole-containing amines target G-protein coupled receptors, whereas bromopyridine derivatives could modulate kinase activity or serve as enzyme inhibitors .

- Safety and Toxicity: Brominated amines (e.g., 4-(10H-phenothiazin-10-yl)butan-1-amine in ) are associated with respiratory toxicity (H332), suggesting that this compound may require stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.